molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2986763
CAS No.: 477868-96-5
M. Wt: 359.5
InChI Key: XJIDTSVBINEJFX-UHFFFAOYSA-N
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Description

3-{[4-(tert-butyl)benzyl]sulfanyl}-1λ⁶,4-benzothiazine-1,1(4H)-dione is a benzothiazine-dione derivative characterized by a sulfanyl group at position 3 of the benzothiazine core, substituted with a 4-(tert-butyl)benzyl moiety.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDTSVBINEJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda6,4-benzothiazine-1,1(4H)-dione typically begins with the preparation of the benzothiazine core. This can be achieved through a cyclization reaction involving 2-aminobenzenethiol and appropriate aldehyde or ketone derivatives, forming the thiazine ring.

Industrial production methods: : On an industrial scale, the synthesis of this compound is optimized for yield and purity. Multi-step processes involving selective protection and deprotection steps, solvent management, and the use of high-throughput reactors ensure efficient production. Reaction conditions are closely monitored, involving specific temperatures, pressures, and pH levels to optimize the reaction kinetics and product isolation.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes a variety of chemical reactions, such as oxidation, reduction, and substitution. Oxidation reactions, for instance, can introduce sulfoxide or sulfone functionalities at the sulfanyl group, whereas reduction reactions may target the thiazine core or the benzylsulfanyl moiety. Substitution reactions can be used to modify the aromatic rings, introducing new substituents that alter the compound’s properties.

Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating reagents are commonly used. Reaction conditions often involve organic solvents like dichloromethane or ethanol, with controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction pathway.

Major products: : Major products from these reactions include sulfoxides, sulfones, substituted benzothiazines, and other derivatives with altered electronic properties, which can be further utilized in different applications.

Scientific Research Applications

The compound has extensive applications across various scientific disciplines:

Chemistry: : It serves as a building block in organic synthesis, especially in the creation of complex molecules and materials with specific electronic or optical properties.

Biology: : It has been studied for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties. Its structural framework allows it to interact with various biological targets, making it a candidate for drug design and development.

Medicine: : Its derivatives are investigated for potential therapeutic applications. Structural modifications can enhance its activity or selectivity towards specific biological targets, offering new avenues for treatment strategies.

Industry: : In the industrial realm, it finds use in the development of specialty chemicals, polymers, and materials with specific attributes, such as increased thermal stability or unique electronic properties.

Mechanism of Action

The compound’s effects are mediated through its interaction with molecular targets, including enzymes, receptors, and nucleic acids. Its aromatic and heterocyclic structure facilitates binding to these targets through various intermolecular forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Pathways involved in its mechanism of action often relate to the inhibition of enzymes or interference with cellular signaling pathways, leading to observed biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzothiazine-dione scaffold is shared among analogs, but substituent variations significantly influence properties:

Compound Substituents Molecular Formula MW (g/mol) Key Features
Target Compound: 3-{[4-(tert-butyl)benzyl]sulfanyl}-... 3-position: 4-(tert-butyl)benzylsulfanyl Not explicitly given Estimated ~380 Bulky tert-butyl enhances lipophilicity and steric shielding.
F390-0067: 2-(4-methylbenzoyl)-4-[3-(methylsulfanyl)phenyl]-... 2-position: 4-methylbenzoyl; 4-position: 3-(methylsulfanyl)phenyl C₂₃H₁₉NO₃S₂ 421.54 Acyl group increases polarity (PSA: 44.4 Ų); moderate logP (4.34).
3-[(2,4-dichlorobenzyl)sulfanyl]-... 3-position: 2,4-dichlorobenzylsulfanyl C₁₅H₁₁Cl₂NO₂S₂ 372.29 Electron-withdrawing Cl atoms enhance stability; lower MW.
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-... 3-position: 2-chloro-6-fluorobenzylsulfanyl C₁₅H₁₁ClFNO₂S₂ 355.84 Halogen mix (Cl/F) balances lipophilicity and reactivity.
6-(4-ethylpiperazine-1-carbonyl)-4-[(4-fluorophenyl)methyl]-... 4-position: 4-fluorophenylmethyl; 6-position: ethylpiperazine-carbonyl C₂₂H₂₄FN₃O₃S 429.51 Piperazine group introduces basicity; higher MW and solubility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP/logD):

    • The tert-butyl analog is expected to have a logP ~4.5–5.0, higher than F390-0067 (logP 4.34) due to increased hydrophobicity of the tert-butyl group. Halogenated analogs (e.g., dichloro: logP ~3.8–4.2) may exhibit slightly lower logP due to polarizable halogen atoms .
    • The piperazine-containing derivative (logP unlisted) likely has reduced lipophilicity due to its polar carbonyl and piperazine groups .
  • Polar Surface Area (PSA):

    • F390-0067 has a PSA of 44.4 Ų, typical for compounds with moderate permeability. Halogenated analogs may have lower PSA (~35–40 Ų), favoring blood-brain barrier penetration .

Biological Activity

The compound 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C19H21N2O2S2
  • Molar Mass: 359.51 g/mol
  • Structure: The compound features a benzothiazine core with a tert-butylbenzyl sulfanyl group, contributing to its unique biological profile .

1. Antioxidant Properties

Research indicates that benzothiazine derivatives exhibit significant antioxidant activity. A study demonstrated that the compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage associated with various diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Anticancer Potential

Benzothiazines are recognized for their anticancer properties. The compound under discussion has been investigated for its ability to inhibit cancer cell proliferation in vitro. It was found to induce apoptosis in various cancer cell lines, likely through the modulation of apoptotic pathways and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazines is closely linked to their structural features. Modifications at the benzyl position or alterations in the sulfur-containing moiety can significantly impact their potency and selectivity against specific biological targets. This highlights the importance of SAR studies in optimizing the therapeutic efficacy of these compounds .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested against established antioxidants like ascorbic acid. The compound demonstrated superior radical scavenging activity, particularly in DPPH and ABTS assays, suggesting its utility in formulations aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

A recent investigation involved testing the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, supporting its potential as a novel antimicrobial agent .

Research Findings Summary Table

Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis

Q & A

Q. Basic

  • Methodological Approach :
    • Stepwise Functionalization : Begin with tert-butyl-substituted benzyl precursors (e.g., 4-tert-butylbenzaldehyde, as in ) for sulfanyl group introduction. Adapt protocols from sulfonamide synthesis (), such as thiol-ene coupling or nucleophilic substitution.
    • Cyclization : Use cyclodehydration agents like ethyl carbonochloridate with 4-methylmorpholine (as in ) to form the benzothiazine-dione core.
    • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC ().
    • Yield Optimization : Adjust stoichiometry of thiophiles (e.g., thiourea derivatives) and reaction time based on kinetic studies ().

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Basic

  • Key Techniques :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for C(CH₃)₃) and sulfanyl-benzyl linkage (δ 4.0–4.5 ppm for SCH₂). Compare with similar compounds ().
    • FTIR : Identify ν(S=O) stretches (~1350–1150 cm⁻¹) for the 1,1-dione moiety and ν(C-S) (~650 cm⁻¹) ().
    • X-ray Crystallography : Resolve the λ⁶-sulfur configuration and planarity of the benzothiazine ring (). Use Cambridge Structural Database (CSD) references for validation ().

How can density functional theory (DFT) validate experimental structural data?

Q. Advanced

  • Workflow :
    • Geometry Optimization : Compute bond lengths/angles (e.g., S-C bond in sulfanyl group) using B3LYP/6-31G(d) ().
    • Spectroscopic Simulation : Compare calculated IR/NMR spectra with experimental data to identify discrepancies (e.g., tautomeric forms).
    • Electronic Properties : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electrophilic sulfanyl sites) ().
  • Validation : Overlay DFT-optimized structures with X-ray data (mean C-C deviation <0.05 Å) ().

How to design cytotoxicity assays for this compound while addressing data limitations?

Q. Advanced

  • Experimental Design :
    • Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts ().
    • Dose-Response Curves : Test 0.1–100 μM concentrations with 24–72 hr incubations.
    • Mechanistic Probes : Combine with ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V/PI).
  • Data Gaps : If cytotoxicity data is absent, benchmark against structurally related sulfonamides () or triazoles ().

How to resolve contradictions between computational predictions and experimental spectral data?

Q. Advanced

  • Case Study : If DFT-predicted IR peaks mismatch experimental FTIR:
    • Solvent Effects : Re-run calculations with implicit solvation models (e.g., PCM for ethanol) ().
    • Tautomerism : Explore alternative tautomers (e.g., enol-keto forms) via potential energy surface scans ().
    • Crystallographic Validation : Compare with single-crystal data to confirm dominant conformers ().

What frameworks guide environmental impact studies for this compound?

Q. Advanced

  • Design Principles () :
    • Fate Analysis : Assess hydrolysis/photolysis rates (pH 5–9, UV light). Use HPLC-MS to track degradation products.
    • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201).
    • Bioaccumulation : Calculate logP (PubChem data, ) to estimate environmental persistence.

How to elucidate reaction mechanisms involving the sulfanyl and dione groups?

Q. Advanced

  • Methodology :
    • Kinetic Profiling : Monitor intermediates via time-resolved NMR ().
    • Isotopic Labeling : Use ³⁴S-labeled reactants to trace sulfanyl group transfer ().
    • Computational Modeling : Identify transition states for nucleophilic attacks (e.g., SN2 at sulfur) using M06-2X/def2-TZVP ().

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